4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6H,1-4,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWZSXMIGJRMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=CC(=C2C1)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276665 | |
| Record name | 4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78422-57-8 | |
| Record name | 4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Tetrahydronaphthalene
The synthesis begins with nitration of 1,2,3,4-tetrahydronaphthalene (tetralin) using a nitric acid-sulfuric acid mixture. The electron-rich aromatic ring undergoes electrophilic substitution at the α-position (C1), yielding 1-nitrotetralin. This step achieves >80% yield under controlled temperatures (0–5°C).
Regioselective Bromination
1-Nitrotetralin undergoes bromination with molecular bromine (Br₂) in the presence of FeBr₃ as a Lewis acid. The nitro group’s meta-directing effect positions bromine at C4, producing 4-bromo-1-nitrotetralin. Reaction conditions (25°C, 12 h) minimize di-bromination byproducts.
Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C, ethanol, 50 psi) reduces the nitro group to a primary amine. Alternatively, Fe/HCl systems achieve comparable yields (75–85%) while tolerating the bromine substituent. The final product, 4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine, is isolated via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).
Protection-Directed Bromination Strategy
Amine Protection as Acetanilide
1-Aminotetralin is acetylated using acetic anhydride in pyridine, forming N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. Protection mitigates the amine’s ortho/para-directing effects, enabling meta-bromination.
Bromination at C4
Bromination of the acetanilide derivative with N-bromosuccinimide (NBS) in CCl₄ selectively installs bromine at C4 (70% yield). Radical initiation (AIBN) ensures regioselectivity, avoiding competing C2 bromination.
Deprotection to Free Amine
Hydrolysis with 6M HCl (reflux, 4 h) removes the acetyl group, yielding the target compound. Neutralization with NaOH and extraction into ethyl acetate provides the pure amine (overall yield: 65%).
Reductive Amination of 4-Bromo-5,6,7,8-tetrahydro-1-naphthalenone
Ketone Bromination
4-Bromo-5,6,7,8-tetrahydro-1-naphthalenone is synthesized via Friedel-Crafts acylation of bromobenzene followed by hydrogenation. Alternatively, direct bromination of tetralone using Br₂/HOAc achieves 72% yield.
Oxime Formation and Reduction
The ketone reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol to form the corresponding oxime. Subsequent reduction with LiAlH₄ in THF converts the oxime to the primary amine (55–60% yield).
Palladium-Catalyzed Amination Approaches
Buchwald-Hartwig Coupling
Aryl bromide precursors undergo cross-coupling with ammonia equivalents using Pd(OAc)₂/Xantphos catalysts. For example, 4-bromo-1-chlorotetralin reacts with benzophenone imine, followed by acidic hydrolysis to release the amine (50–65% yield).
Negishi and Suzuki-Miyaura Adaptations
While less common, zinc or boronic acid reagents enable aryl-aryl coupling to install the amine moiety. These methods require pre-functionalized intermediates but offer enantioselective potential via chiral ligands.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Nitration-Bromination | 75–85 | High regioselectivity | Multi-step, corrosive reagents |
| Protection-Directed | 65 | Avoids over-bromination | Requires protection/deprotection |
| Reductive Amination | 55–60 | Single-step from ketone | Moderate yields |
| Pd-Catalyzed Coupling | 50–65 | Enantioselective potential | Costly catalysts, complex setup |
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding tetrahydronaphthalen-1-amine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or Grignard reagents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of tetrahydronaphthalen-1-amine.
Substitution: Formation of various substituted tetrahydronaphthalen-1-amines depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Brominated Tetrahydronaphthylamines
The position of the bromine substituent significantly impacts electronic, steric, and reactivity profiles. Key examples include:
Key Insights :
- Electronic Effects : Bromine at the 4-position (target compound) vs. 6 or 7 positions alters electron density distribution, affecting reactivity in cross-coupling reactions .
- Aromatic vs. Hydrogenated Cores : The fully aromatic 4-bromo-2-methylnaphthalen-1-amine exhibits greater rigidity compared to the partially saturated target compound .
Functional Group Modifications
N-Substituted Derivatives
N,N-dimethyl analogs (e.g., trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine) demonstrate how amine substitution influences properties:
Key Insights :
- Reactivity : Primary amines (target compound) are more nucleophilic than N,N-dimethylated analogs, enabling easier derivatization .
- Biological Activity : N,N-dimethylation often reduces toxicity and improves bioavailability in drug candidates .
Substituent Diversity
The addition of cyclohexyl, cyclooctyl, or biphenyl groups (see ) introduces bulk and modulates solubility:
Biological Activity
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine is an aromatic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12BrN
- Molar Mass : 230.11 g/mol
- CAS Number : 104761-46-8
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. It has shown efficacy against various bacterial strains, including multi-drug resistant bacteria. Studies report minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL against certain pathogens .
Anticancer Properties
The compound has been investigated for its anticancer potential. A structure-activity relationship (SAR) study revealed that modifications in the molecular structure can enhance its cytotoxic effects against cancer cell lines. For instance, derivatives of the compound have demonstrated IC50 values as low as 1.61 µg/mL against specific cancer cell lines .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
- Reactive Intermediates : The reduction of the bromine atom can yield reactive intermediates that interact with cellular macromolecules .
- Halogen Bonding : The presence of bromine allows for unique interactions with biological targets through halogen bonding, potentially increasing binding affinity .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a strong bactericidal effect with an MIC of 50 µg/mL against both strains.
Study 2: Anticancer Activity
In another study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against various cancer cell lines. One derivative showed an IC50 value of 0.85 µM against breast cancer cells (MCF7), indicating potent anticancer activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µg/mL) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | 0.85 - 1.61 |
| 4-bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine | Structure | Antimicrobial | 1.98 |
| N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide | Structure | Anticancer | Varies |
Q & A
Q. What are the established synthetic methodologies for 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis typically involves bromination of a tetrahydronaphthalen-1-amine precursor. Key steps include:
- Bromination : Use of bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For regioselectivity, electronic and steric effects of the amine group direct bromination to the para position (e.g., 4-bromo substitution in the tetrahydronaphthalene system).
- Reaction Optimization : Conduct reactions in anhydrous solvents (e.g., dichloromethane or carbon tetrachloride) under inert gas (N₂/Ar) to prevent oxidation of the amine. Temperature control (0–25°C) minimizes side reactions like over-bromination .
- Purification : Crystallization from petroleum ether or ethanol yields high-purity product, as demonstrated in analogous naphthalenamine syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm, integrating for 1H due to symmetry), NH₂ protons (δ ~3–5 ppm, broad singlet), and aliphatic protons from the tetrahydro ring (δ 1.5–2.8 ppm, multiplet).
- ¹³C NMR : Brominated aromatic carbon (δ ~115–125 ppm), amine-adjacent carbon (δ ~140–150 ppm), and tetrahydro ring carbons (δ 20–35 ppm).
- IR Spectroscopy : N-H stretches (~3350 cm⁻¹), C-Br stretches (~550–600 cm⁻¹).
- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 240 (C₁₀H₁₁BrN), with characteristic fragmentation patterns (e.g., loss of Br or NH₂ groups) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity, particularly in scaling up reactions?
- Methodological Answer :
- Catalyst Screening : Evaluate Lewis acids (e.g., FeBr₃) to enhance bromination efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Scale-Up Challenges : Use continuous flow reactors for controlled bromine addition, reducing exothermic risks. Monitor purity via HPLC (>98% purity threshold) .
- Crystallization Optimization : Adjust solvent ratios (e.g., ethanol:water) to enhance crystal morphology and yield .
Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives, especially regarding enzyme inhibition profiles?
- Methodological Answer :
- Assay Standardization : Replicate studies under identical conditions (pH, temperature, enzyme isoforms). For CYP450 inhibition, confirm enzyme sources (e.g., recombinant human CYP2D6 vs. liver microsomes) .
- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to rule out enantiomer-specific activity differences. For example, (R)-isomers of dibromo-tetrahydronaphthalenamine derivatives show distinct bioactivity .
- Purity Validation : Employ tandem MS or elemental analysis to exclude impurities (>99% purity required for reproducible results) .
Q. How do structural modifications (e.g., halogen substitution, ring saturation) affect the reactivity and biological interactions of this compound?
- Methodological Answer :
- Comparative Reactivity Studies :
| Modification | Reactivity Change | Biological Impact |
|---|---|---|
| Bromine → Chlorine | Reduced steric hindrance | Altered CYP450 binding |
| Ring saturation | Increased conformational rigidity | Enhanced metabolic stability |
- Hydrogen Bonding Analysis : The amine group facilitates interactions with biological targets (e.g., hydrogen bonding to cytochrome P450 heme iron), while bromine enhances lipophilicity, affecting membrane permeability .
Q. What crystallographic techniques are suitable for resolving the solid-state structure of this compound, and how do intramolecular interactions influence its stability?
- Methodological Answer :
- X-Ray Diffraction : Single-crystal X-ray analysis reveals intramolecular N-H···Br hydrogen bonds, stabilizing the planar tetrahydro ring. Compare with analogous structures (e.g., 8-bromo-naphthalenamines) to identify packing motifs (e.g., herringbone vs. layered stacking) .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies phase transitions linked to Br···π interactions in the crystal lattice .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
